Ethylenediamine tartrate
Overview
Description
Ethylenediamine tartrate is a chemical compound formed by the combination of ethylenediamine and tartaric acid. It is known for its crystalline structure and is used in various scientific and industrial applications. The compound is characterized by its ability to form hydrogen bonds, which contribute to its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine tartrate can be synthesized by mixing equimolecular proportions of ethylenediamine and tartaric acid in an aqueous solution. The mixture is then allowed to crystallize, forming this compound crystals . The reaction typically occurs at room temperature, and the crystals can be purified by recrystallization.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled cooling of a solution containing ethylenediamine and tartaric acid. The solution is cooled slowly to promote the formation of well-defined crystals. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler amine compounds.
Substitution: The amine groups in this compound can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various amine derivatives and oxidized tartrate compounds .
Scientific Research Applications
Ethylenediamine tartrate is utilized in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes.
Medicine: this compound is explored for its potential therapeutic applications, including as an excipient in pharmaceutical formulations.
Industry: It is used in the production of certain polymers and as a stabilizing agent in various chemical processes
Mechanism of Action
The mechanism of action of ethylenediamine tartrate involves its ability to form hydrogen bonds and coordinate with metal ions. The nitrogen atoms in ethylenediamine donate lone pairs of electrons, allowing the compound to act as a bidentate ligand. This coordination ability is crucial in forming stable complexes with metal ions, which can be utilized in various chemical and biological applications .
Comparison with Similar Compounds
Ethylenediamine: A basic amine used as a building block in chemical synthesis.
Diethylenetriamine: A related compound with an additional amine group, used in similar applications.
Triethylenetetramine: Another related compound with more amine groups, offering higher coordination capabilities.
Uniqueness: Ethylenediamine tartrate is unique due to its crystalline structure and ability to form stable hydrogen bonds. This property makes it particularly useful in applications requiring high stability and purity .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAZXGJBIMYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912609 | |
Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22719-15-9, 996-78-1 | |
Record name | Ethylenediamine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediamine tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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